

INCB9471: A Technical Guide for CCR5 Research

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Compound of Interest

Compound Name: INCB9471

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **INCB9471**, a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). Initially developed for the treatment of HIV-1 infection, **INCB9471**'s well-characterized pharmacology and favorable in vitro and in vivo properties make it an excellent tool compound for investigating CCR5 biology in various physiological and pathological contexts.

Introduction to INCB9471

INCB9471 is an orally bioavailable, small-molecule antagonist of the human CCR5 receptor.[1] CCR5, a G protein-coupled receptor (GPCR), is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a key target for antiretroviral therapy.[2][3] Beyond its role in HIV, CCR5 and its chemokine ligands, such as RANTES (CCL5), MIP-1 α (CCL3), and MIP-1 β (CCL4), are crucial regulators of leukocyte trafficking and have been implicated in inflammatory diseases and cancer.[4][5]

INCB9471 was developed by Incyte Corporation and progressed to Phase II clinical trials, where it was found to be safe, well-tolerated, and effective in reducing viral load in HIV-infected patients.[6][7] Although its clinical development for HIV was discontinued for business reasons, its robust preclinical and clinical dataset provides a solid foundation for its use as a research tool.[8]

Mechanism of Action

INCB9471 acts as an allosteric, noncompetitive inhibitor of the CCR5 receptor.[9][10] This means it binds to a site on the receptor distinct from the orthosteric site where natural chemokine ligands and the HIV-1 envelope protein gp120 interact.[10][11] This binding induces a conformational change in the receptor that prevents the binding of both chemokines and gp120, thereby blocking downstream signaling and viral entry.[2][9] Kinetic studies have shown that **INCB9471** associates rapidly with CCR5 and dissociates slowly, contributing to its prolonged pharmacological effect.[9][10]

Quantitative Data

The following tables summarize the key quantitative parameters defining the in vitro and in vivo pharmacological profile of **INCB9471**.

Table 1: In Vitro Activity and Selectivity of **INCB9471**

Parameter	Value	Cell Type / Assay Condition	Description
Binding Affinity (Kd)	3.1 nM	Human Peripheral Blood Mononuclear Cells (PBMCs)	Dissociation constant, indicating high affinity for the CCR5 receptor.[7] [9]
Anti-HIV-1 Activity (IC90)	9 nM (geometric mean)	PBMCs infected with various R5 HIV-1 clades	Concentration required to inhibit 90% of viral replication.[7] [9]
Calcium Mobilization (IC50)	16 nM	CCR5-expressing cells	Inhibition of chemokine-induced intracellular calcium release.[9]
ERK Phosphorylation (IC50)	3 nM	CCR5-expressing cells	Inhibition of a key downstream signaling event.[9]
Receptor Internalization (IC50)	1.5 nM	CCR5-expressing cells	Inhibition of ligand-induced receptor internalization.[9]

| hERG Inhibition (IC50) | 4.5 μ M | hERG patch clamp assay | Measure of potential cardiac toxicity; value is >500 times the antiviral IC90.[9] |

Table 2: In Vivo Pharmacokinetic Properties of **INCB9471**

Species	Parameter	Value	Dosing
Rat	Half-life ($t_{1/2}$)	6 hours	Intravenous
	Oral Bioavailability (F)	100%	Oral
Dog	Half-life ($t_{1/2}$)	11 hours	Intravenous
	Oral Bioavailability (F)	95%	Oral
Human	Half-life ($t_{1/2}$)	39 - 60 hours	Single and repeat doses

| | Tmax | 1 - 3 hours | Single and repeat doses |

Data compiled from references[7][9].

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of **INCB9471** in research. Below are protocols for key assays used to characterize its activity.

This assay quantifies the ability of **INCB9471** to displace a radiolabeled chemokine from the CCR5 receptor, allowing for the determination of binding affinity (K_i).

Methodology:

- Cell Culture: Use a cell line stably expressing human CCR5 (e.g., HEK293 or CHO cells) or freshly isolated human PBMCs.
- Membrane Preparation (Optional): Cell membranes can be prepared from the CCR5-expressing cells to isolate the receptor.
- Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl_2 , 5 mM MgCl_2 , 0.5% BSA, pH 7.4).[12]
- Reaction Setup: In a 96-well plate, combine:
 - CCR5-expressing cell membranes or whole cells.

- A fixed concentration of a radiolabeled CCR5 ligand (e.g., [125 I]-MIP-1 β or [125 I]-RANTES).
[8]
- A range of concentrations of **INCB9471** or unlabeled ("cold") ligand for the standard curve.
- Incubation: Incubate the plate for 1-2 hours at room temperature to allow the binding to reach equilibrium.
- Separation: Rapidly separate the bound from unbound radioligand by filtering the reaction mixture through a glass fiber filter plate. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of **INCB9471**. Calculate the IC₅₀ value, which can be converted to a K_i value using the Cheng-Prusoff equation.

This functional assay measures the ability of **INCB9471** to block the increase in intracellular calcium that occurs upon CCR5 activation by a chemokine ligand.

Methodology:

- Cell Seeding: Seed CCR5-expressing cells into a black, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.[13]
- Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable buffer, often containing probenecid to prevent dye leakage.[13][14] Incubate for approximately 1 hour at 37°C.
- Compound Pre-incubation: Add varying concentrations of **INCB9471** to the wells and incubate for a defined period (e.g., 5-30 minutes) at room temperature or 37°C.
- Ligand Addition and Measurement: Place the plate in a fluorescence kinetic plate reader (e.g., FlexStation or FLIPR).[11] Establish a baseline fluorescence reading.

- Stimulation: Inject a CCR5 agonist (e.g., RANTES or MIP-1 β) at a predetermined EC80 concentration into the wells.
- Data Acquisition: Immediately record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.[\[15\]](#)
- Data Analysis: Determine the inhibitory effect of **INCB9471** by calculating the percentage reduction in the peak fluorescence signal compared to control wells (agonist only). Plot the percent inhibition against the log concentration of **INCB9471** to determine the IC50 value.[\[16\]](#)

This assay assesses the ability of **INCB9471** to inhibit the directed migration of cells (e.g., monocytes or CCR5-expressing T-cells) towards a chemokine gradient.

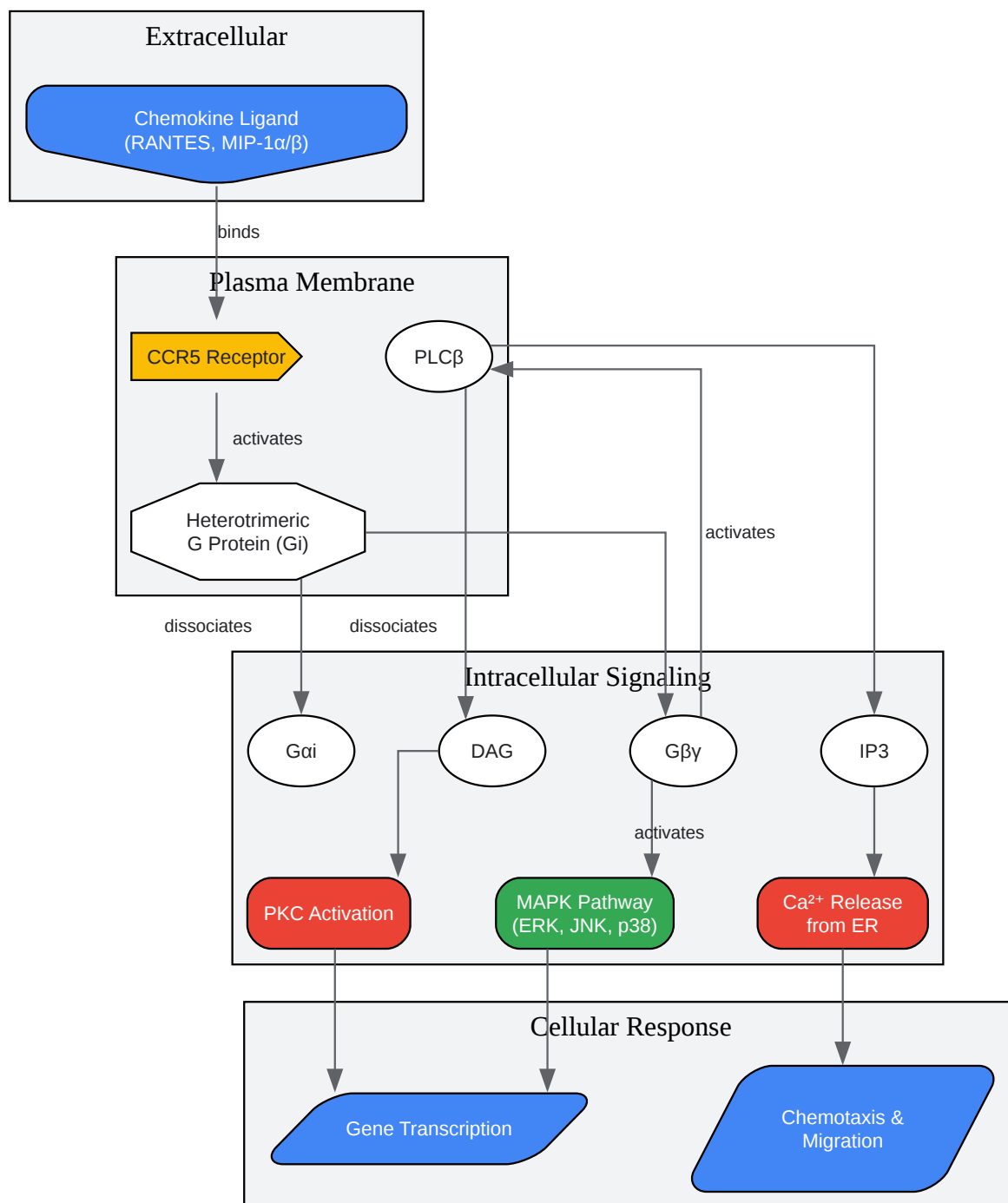
Methodology:

- Cell Preparation: Isolate primary human monocytes or use a CCR5-expressing cell line. Resuspend the cells in assay medium (e.g., RPMI + 0.5% BSA). Pre-incubate the cells with various concentrations of **INCB9471** or vehicle control.
- Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden or Transwell plate) with a porous membrane (typically 5 μ m pore size for monocytes).[\[16\]](#)
- Loading:
 - Add the CCR5 chemokine ligand (e.g., MIP-1 β) to the lower wells of the chamber to act as the chemoattractant.[\[10\]](#)
 - Add the **INCB9471**-treated cells to the upper chamber (the filter insert).
- Incubation: Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator to allow cell migration through the membrane pores towards the chemoattractant.
- Quantification:
 - Remove the non-migrated cells from the top surface of the membrane.
 - Fix and stain the migrated cells on the bottom surface of the membrane.

- Count the migrated cells in several fields of view using a microscope or quantify the total migrated cells using a plate reader after cell lysis and addition of a fluorescent dye (e.g., CyQuant).[16]
- Data Analysis: Calculate the percentage inhibition of chemotaxis for each **INCB9471** concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

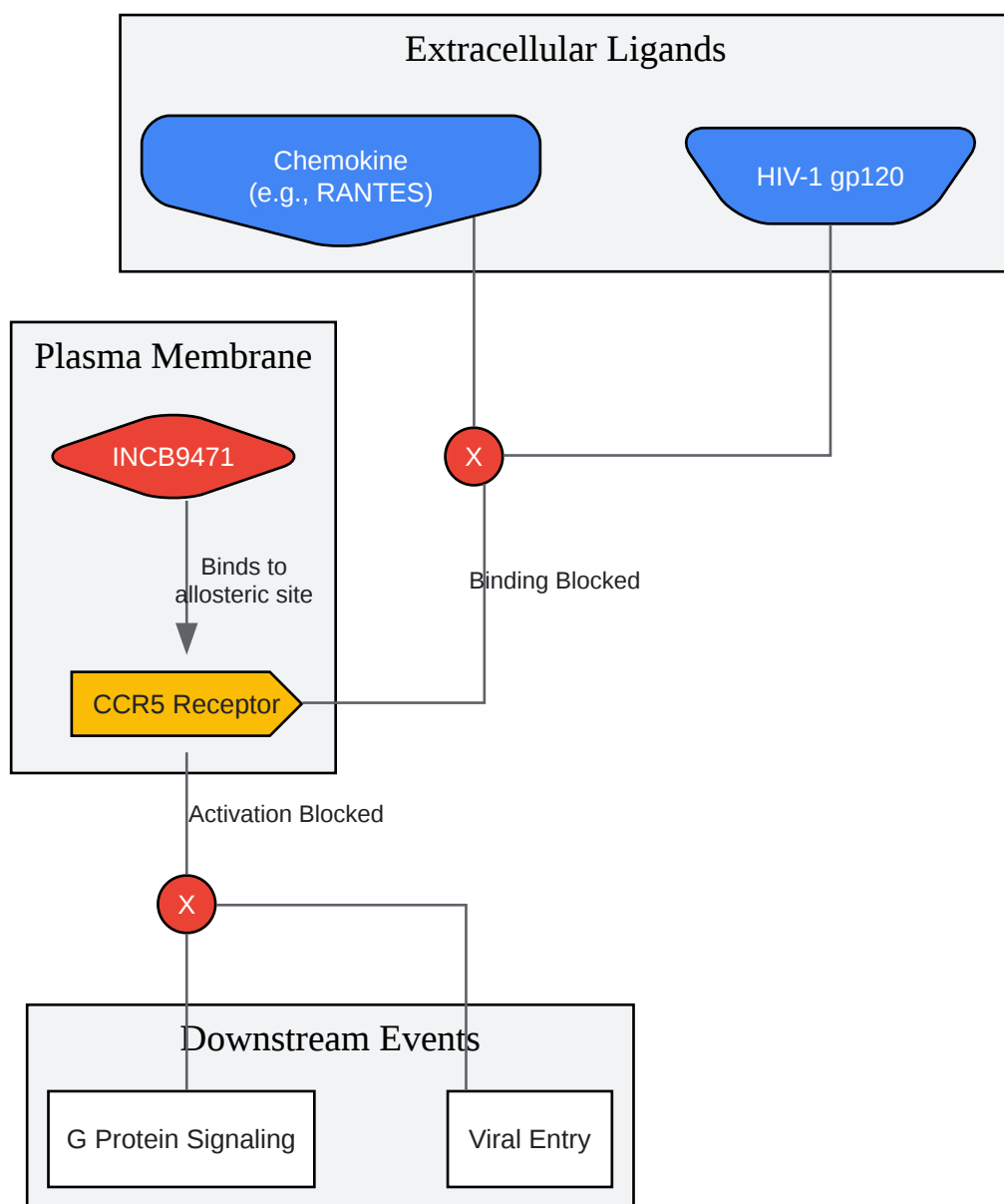
Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of **INCB9471**.



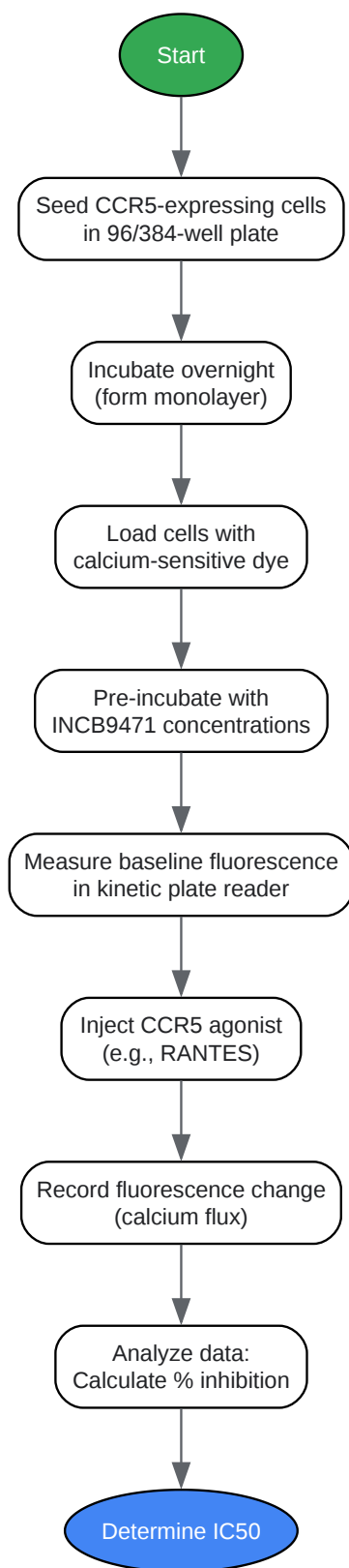
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Caption: Canonical CCR5 signaling pathway initiated by chemokine binding.



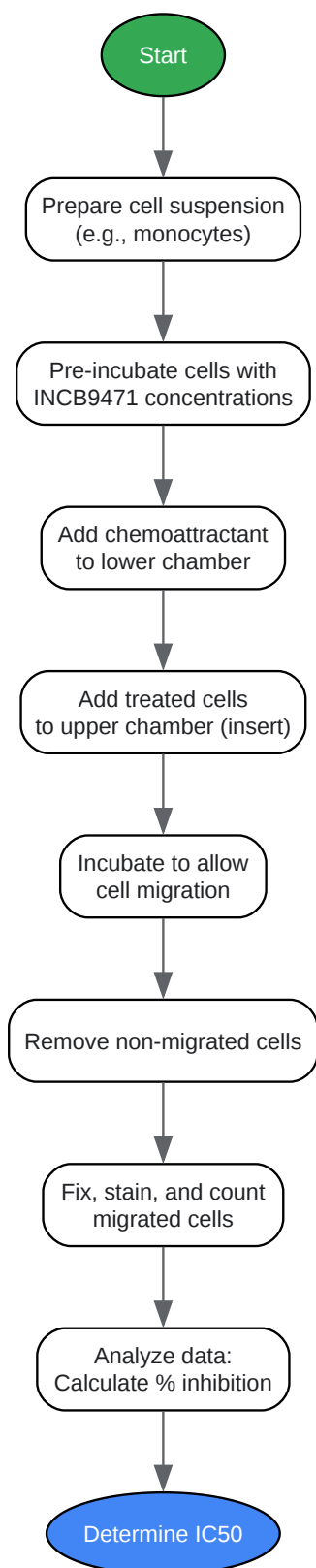
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Caption: Allosteric antagonism of CCR5 by **INCB9471**.



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Caption: Experimental workflow for the Calcium Mobilization Assay.



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Caption: Experimental workflow for the Chemotaxis Assay.

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